molecular formula C15H21N3O6 B594745 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid CAS No. 1214179-85-7

4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid

Cat. No.: B594745
CAS No.: 1214179-85-7
M. Wt: 339.348
InChI Key: SRBPPRLSHJWZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid is an organic compound with a complex structure that includes both amino and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid typically involves multiple steps:

    Amination: The conversion of a nitro group to an amino group.

    Protection: The use of tert-butoxycarbonyl (Boc) to protect the amino group during subsequent reactions.

    Coupling: The formation of the butanoic acid backbone.

Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while amination could be achieved using reducing agents like iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid can undergo various chemical reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group might yield nitroso derivatives, while reduction of the nitro group would produce diamino compounds.

Scientific Research Applications

4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions, including hydrogen bonding, electrostatic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Amino-3-nitrophenyl)-2-amino butanoic acid: Lacks the tert-butoxycarbonyl protection.

    4-(4-Nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid: Lacks the amino group on the aromatic ring.

    4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) pentanoic acid: Has a longer carbon chain.

Uniqueness

The uniqueness of 4-(4-Amino-3-nitrophenyl)-2-(tert-butoxycarbonylamino) butanoic acid lies in its combination of functional groups and the protective Boc group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-amino-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-5-9-4-6-10(16)12(8-9)18(22)23/h4,6,8,11H,5,7,16H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBPPRLSHJWZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.